2-(3-硝基苯基)-1,3,4-噁二唑

描述

Synthesis Analysis

Synthesis Methods : The synthesis of 2-(3-Nitrophenyl)-1,3,4-oxadiazole and its derivatives often involves cyclization reactions using various reagents. For example, Shi-feng Li (2007) synthesized 2-(4-aminophenyl)-5-(2-alkyloxyphenyl)-1,3,4-oxadiazoles using p-nitrobenzoic acid and methyl salicylate, with catalytic hydrogenation to improve yields (Li Shi-feng, 2007).

Optimized Synthesis : Hai (2012) established an optimized two-step synthesis for 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole, achieving high yields (H. Hai, 2012).

Molecular Structure Analysis

- Structural Characterization : The molecular structure of 2-(3-Nitrophenyl)-1,3,4-oxadiazole derivatives is typically confirmed using techniques like FT-IR and 1H NMR spectroscopy. For instance, Abboud et al. (2017) identified the chemical structures of new mesogenic series bearing 1,3,4-oxadiazole ring with nitro terminal groups using FT-IR and 1H-NMR (H. Abboud et al., 2017).

Chemical Reactions and Properties

- Reactivity and Synthesis of Derivatives : Several studies have explored the reactivity of 2-(3-Nitrophenyl)-1,3,4-oxadiazole derivatives in the formation of different compounds. Aksenov et al. (2019) developed a novel methodology for preparing non-symmetric 1,3,4-oxadiazoles, demonstrating the chemoselective activation of nitroalkanes (A. Aksenov et al., 2019).

Physical Properties Analysis

- Liquid Crystalline Properties : The liquid crystalline properties of 1,3,4-oxadiazoles have been a focus of research. For example, the study by Abboud et al. (2017) discussed the mesomorphic properties of these derivatives, affected by the presence of nitro groups and alkoxy terminal chains (H. Abboud et al., 2017).

Chemical Properties Analysis

- Electrophilic Activation : The electrophilic activation in the synthesis of 1,3,4-oxadiazoles, as demonstrated by Aksenov et al. (2019), is a key aspect of their chemical properties (A. Aksenov et al., 2019).

科学研究应用

合成方法: 开发了一种绿色合成方法用于2-芳基-1,3,4-噁二唑,可能包括2-(3-硝基苯基)-1,3,4-噁二唑,强调采用高产率和能源效率的环保方法 (Zhu et al., 2015)。

防腐蚀: 研究了某些噁二唑对盐酸中轻钢腐蚀的影响,表明特定衍生物可以作为防腐剂或促进剂 (Lagrenée et al., 2001)。

抗菌活性: 合成了5-(3-硝基苯基)-1,3,4-噁二唑-2-硫醇的S-取代衍生物,并显示出对各种细菌具有显著的抗菌活性 (Aziz‐ur‐Rehman et al., 2013)。

抗菌评价: 各种2,5-二取代的1,3,4-噁二唑衍生物表现出显著的抗菌和抗真菌活性 (Jafari et al., 2017)。

中枢神经系统抑制活性: 评估了取代的1,3,4-噁二唑,包括2,5-取代的二苯基-1,3,4-噁二唑,对其潜在的中枢神经系统抑制活性,显示出作为抗抑郁药、抗癫痫药和抗焦虑剂的潜力 (Singh et al., 2012)。

液晶性质: 一项研究聚焦于基于1,3,4-噁二唑环的向列型材料的合成,其中包括硝基末端基团,展示出各种液晶相 (Abboud et al., 2017)。

非线性光学性质: 某些给体-受体噁二唑,包括1,3,4-噁二唑衍生物,显示出显著的二阶分子非线性,表明它们在设计高效非线性光学材料方面具有潜力 (Mashraqui et al., 2004)。

胆碱酯酶抑制: 一些1,3,4-噁二唑-2-硫醇衍生物,可能包括与2-(3-硝基苯基)-1,3,4-噁二唑相关的衍生物,显示出对胆碱酯酶的中等抑制潜力,对阿尔茨海默病研究至关重要 (Siddiqui et al., 2015)。

轻钢腐蚀控制: 评估了新的噁二唑衍生物在盐酸中控制轻钢腐蚀的有效性,表明其具有作为防腐剂的潜力 (Kalia et al., 2020)。

光电、形态和机械特性: 对硝基苯基支持的聚(1,3,4-噁二唑)及其纳米复合材料的研究揭示了使它们适用于聚合物发光二极管中的有源或电子传输层的性质 (Kaippamangalath et al., 2016)。

未来方向

The future directions for the study of “2-(3-Nitrophenyl)-1,3,4-oxadiazole” and similar compounds could include further investigation of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, their potential applications in various fields such as medicine and materials science could be explored .

作用机制

Target of Action

Similar compounds have been found to interact with enzymes such as penicillin g acylase and Aldose reductase . These enzymes play crucial roles in various biological processes, including antibiotic resistance and glucose metabolism, respectively.

Pharmacokinetics

Similar compounds have shown varied absorption and distribution profiles . The metabolism and excretion of these compounds can also vary, potentially impacting their bioavailability and overall effect.

属性

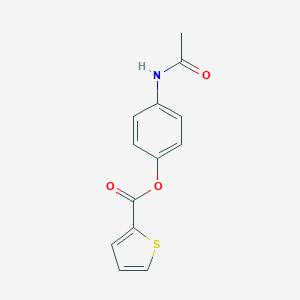

IUPAC Name |

2-(3-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-11(13)7-3-1-2-6(4-7)8-10-9-5-14-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIRBOSXFXTYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

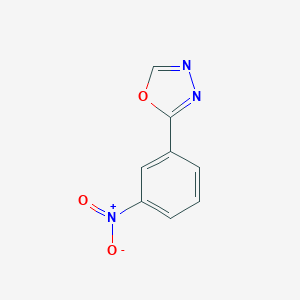

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372309 | |

| Record name | 2-(3-nitrophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenyl)-1,3,4-oxadiazole | |

CAS RN |

5565-72-0 | |

| Record name | 2-(3-nitrophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。